N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(1-adamantyl)ethyl]-4-ethoxynaphthalene-1-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31NO3S/c1-2-28-22-7-8-23(21-6-4-3-5-20(21)22)29(26,27)25-10-9-24-14-17-11-18(15-24)13-19(12-17)16-24/h3-8,17-19,25H,2,9-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDZZDWOIYBLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NCCC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural and Synthetic Overview
N-[2-(Adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide (C₂₄H₃₁NO₃S, MW 413.58) comprises a 4-ethoxynaphthalene-1-sulfonamide core linked to a 2-(adamantan-1-yl)ethyl group. The adamantane moiety confers hydrophobicity and metabolic stability, while the sulfonamide group enables hydrogen bonding and target engagement. Key challenges in its synthesis include steric hindrance from adamantane and the need for regioselective sulfonylation.
Synthetic Routes and Methodologies
Sulfonamide Formation via Sulfonyl Chloride-Amine Coupling
The primary route involves reacting 4-ethoxynaphthalene-1-sulfonyl chloride with 2-(adamantan-1-yl)ethylamine. This method parallels established sulfonamide syntheses:
Procedure
- Reagent Preparation :
Reaction Conditions :
Workup and Purification :
Alternative Approaches and Modifications
While no direct alternatives are documented for this compound, analogous adamantane-containing sulfonamides employ:
Critical Reaction Parameters
Table 1: Optimization of Reaction Conditions
Characterization and Analytical Data
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group attached to the adamantane moiety.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Oxidation of the ethyl group can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction of the sulfonamide group can yield primary amines.
Substitution: Substitution reactions can introduce various functional groups onto the aromatic rings, such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Antiviral Activity
Recent studies have highlighted the potential of derivatives of adamantane compounds, including N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide, in combating viral infections. For instance, compounds that incorporate adamantane structures have shown promise as inhibitors of the Dengue virus (DENV). A study demonstrated that adamantane-based sulfonamides exhibited significant activity against DENV2 by inhibiting the NS2B/NS3 protease, which is crucial for viral replication . The mechanism of action may involve a dual approach, where these compounds not only inhibit viral proteases but also exhibit synergistic effects due to their structural complexity.
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Research on related sulfonamide derivatives indicates their efficacy in inhibiting enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are critical targets in the treatment of conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) . The structural features of this compound may enhance its binding affinity and specificity towards these enzymes, making it a candidate for further exploration in enzyme inhibition studies.
Drug Design and Development
In drug design, the unique properties of adamantane derivatives are leveraged to create novel therapeutic agents. The incorporation of the adamantane moiety into drug candidates has been associated with improved pharmacokinetic profiles, including enhanced solubility and bioavailability. The sulfonamide functional group contributes to the overall efficacy and selectivity of these compounds . Computational studies and molecular docking analyses are often employed to predict the interactions between this compound and biological targets, facilitating the rational design of more effective drugs.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions that ensure high yields and purity. Techniques such as microwave-assisted synthesis have been shown to significantly reduce reaction times while improving yields . Characterization methods including Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Summary Table: Applications Overview
Mechanism of Action
The mechanism by which N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes, inhibiting their activity or altering their function. The adamantane moiety could enhance membrane permeability, while the sulfonamide group could form hydrogen bonds with active site residues, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
Structural Features and Core Modifications
Target Compound
- Core : Naphthalene-sulfonamide.
- Substituents :
- 4-Ethoxy group (electron-donating, lipophilic).
- N-[2-(Adamantan-1-yl)ethyl] chain (enhances rigidity and bioavailability).
Compound 13 (N-Adamantan-1-yl-1-((1S,4R)-camphor)methanesulfonamide)
- Core : Camphor-sulfonamide.
- Substituents :
- Camphor moiety (bulky, chiral bicyclic terpene).
- Adamantane directly attached to sulfonamide.
- Synthesis : 60% yield via sulfonylation of 1-adamantylamine with camphorsulfonyl chloride under mild conditions (0°C to room temperature, 24 hours).
Triazine Derivatives ()
- Core : 1,3,5-Triazine.
- Substituents: Adamantylamine linked via piperazine-ethoxy chains. Varied terminal groups (e.g., aminoethyl, aminohexyl).
- Key Feature : Triazine core enables diverse substitution patterns for tuning receptor affinity.
Structural Implications :
- The ethyl linker in the target compound may confer greater conformational flexibility compared to direct adamantane attachment in Compound 13.
Triazine Derivatives ()
- Target Receptors: Cannabinoid receptors CB2 and CB1.
- Binding Affinities :
- Kd values for CB2 binding ranged from 2.5 to 15 nM.
- Selectivity ratios (CB2/CB1) exceeded 100-fold for optimized derivatives.
- Structure-Activity Relationship (SAR) : Longer ethoxy chains improved CB2 selectivity, while adamantane enhanced metabolic stability.
Compound 13 and Target Compound
- No direct binding data are provided. However, adamantane-containing sulfonamides are often explored for central nervous system (CNS) targets due to their blood-brain barrier permeability .
Comparison Table :
Biological Activity
N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide, a compound with a complex structure combining adamantane and naphthalene, exhibits significant biological activity that has garnered attention in medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, biological effects, and comparative studies with related compounds.
Chemical Structure and Properties
Chemical Information:
- IUPAC Name: this compound
- Molecular Formula: C24H31NO3S
- Molecular Weight: 413.5728 g/mol
- CAS Number: 446028-61-1
The compound's structure features a rigid adamantane core that enhances membrane permeability and stability, along with an ethoxy-substituted naphthalene moiety that contributes to its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available adamantane derivatives. Key synthetic routes include:
- Formation of Adamantane Derivative : Reacting 1-bromoadamantane with ethylene derivatives under controlled conditions.
- Naphthalene Sulfonation : Introducing the sulfonamide group through nucleophilic substitution.
- Final Coupling : Combining the adamantane derivative with the naphthalene sulfonamide under specific reaction conditions to yield the final product.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Cell Membrane Penetration : The adamantane structure facilitates efficient penetration through lipid bilayers.
- Target Protein Interaction : The sulfonamide group can form hydrogen bonds with target proteins, potentially inhibiting enzymatic activity or modulating receptor functions.
Molecular docking studies suggest that this compound may bind to active sites of enzymes involved in critical cellular pathways, leading to therapeutic effects.
Antiviral Activity
Recent studies have highlighted the compound's potential antiviral properties. For instance, derivatives similar to N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene have shown efficacy against viruses such as dengue and vaccinia virus. Research indicates that modifications in the adamantane structure can enhance antiviral potency while maintaining low cytotoxicity levels .
Cytotoxicity Studies
Research evaluating the cytotoxic effects of related compounds has demonstrated promising results against various cancer cell lines. For example, compounds derived from naphthoquinone-benzamides exhibited significant cytotoxicity against breast cancer (MDA-MB-231) and colorectal cancer (HT-29) cell lines . While specific data on N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene's cytotoxicity remains limited, its structural analogs suggest potential anti-cancer properties.
Comparative Studies
Comparative analyses with similar compounds reveal unique aspects of N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene:
| Compound | Structure Features | Biological Activity | Notable Findings |
|---|---|---|---|
| N-(adamantan-1-yl)-benzamide | Adamantane + Benzamide | Antiviral | Effective against dengue virus |
| Adamantane-Sulfonamides | Adamantane + Sulfonamide | Antiviral/Cytotoxic | Lower cytotoxicity than traditional sulfonamides |
| N-[2-(adamantan-1-yloxy)ethyl]-2-methylbenzene sulfonamide | Adamantane + Aromatic Sulfonamide | Antiviral | Enhanced membrane permeability |
Case Studies
A case study involving the synthesis and evaluation of related adamantane derivatives demonstrated that structural modifications significantly influence biological activity. For instance, compounds with longer aliphatic chains showed increased antiviral efficacy while maintaining a favorable selectivity index .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(adamantan-1-yl)ethyl]-4-ethoxynaphthalene-1-sulfonamide, and how can reaction conditions be optimized?
- Methodology :
- Nucleophilic substitution : React 4-ethoxynaphthalene-1-sulfonyl chloride with 2-(adamantan-1-yl)ethylamine in anhydrous dichloromethane or tetrahydrofuran (THF), using a base like triethylamine to neutralize HCl .
- Optimization : Vary reaction temperature (40–80°C), solvent polarity, and stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine). Monitor progress via TLC or HPLC.
- Purification : Use silica gel column chromatography with gradients of ethyl acetate/hexane (20–50% v/v) to isolate the product. Confirm purity via melting point analysis and NMR .
Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic techniques?
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks by comparing to adamantane-containing analogs (e.g., adamantyl protons appear as sharp singlets at δ 1.6–2.1 ppm; sulfonamide NH resonates at δ 5.5–6.5 ppm) .
- IR : Confirm sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) and ethoxy C-O bonds (~1250 cm⁻¹) .
Advanced Research Questions
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound’s bioactivity?
- Data Reconciliation :
- Perform molecular docking (AutoDock Vina) to predict binding affinities for targets like viral proteases or bacterial enzymes. Cross-validate with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
- If discrepancies arise, re-examine force field parameters in simulations or assess compound purity (e.g., via LC-MS). Use molecular dynamics (AMBER/GROMACS) to model conformational flexibility .
Q. How can the metabolic stability and degradation pathways of this sulfonamide be systematically investigated?
- In Vitro Studies :
- Incubate with liver microsomes (human/rat) at 37°C, using NADPH cofactors. Quantify parent compound depletion via LC-MS/MS. Identify metabolites using high-resolution MS .
- Pathway Analysis : Look for sulfonamide hydrolysis (yielding naphthalene sulfonic acid) or ethoxy group O-dealkylation. Compare degradation rates in acidic (pH 2) vs. neutral conditions .
Q. What experimental approaches can elucidate the compound’s mechanism of action in antimicrobial or antiviral contexts?
- Mechanistic Probes :
- Time-kill assays : Expose bacterial cultures (e.g., S. aureus, E. coli) to sub-MIC and MIC concentrations. Monitor viability over 24h to distinguish bactericidal vs. bacteriostatic effects .
- Targeted mutagenesis : Engineer resistant strains via serial passaging. Sequence genomic DNA to identify mutations (e.g., in efflux pumps or target enzymes) .
- Cellular imaging : Use fluorescent analogs (e.g., BODIPY-labeled) to track localization in infected cells via confocal microscopy .
Data Analysis and Interpretation
Q. How should researchers address crystallographic challenges such as twinning or poor diffraction quality in structural studies?
- Crystallographic Refinement :
- For twinning , use SHELXL’s TWIN/BASF commands. Determine twin law (e.g., 180° rotation) and refine twin fractions iteratively .
- Poor diffraction : Optimize cryoprotection (e.g., glycerol soaking) and data collection temperature (100 K). Use synchrotron radiation for weak crystals .
Q. What statistical methods are appropriate for analyzing dose-response relationships in pharmacological assays?
- Dose-Response Modeling :
- Fit data to a four-parameter logistic curve (GraphPad Prism) to calculate EC₅₀/IC₅₀. Assess goodness-of-fit via R² and residual plots.
- For non-sigmoidal curves, apply alternate models (e.g., Hill equation ) or test for cooperative binding .
Conflict Resolution in Published Data
Q. How can conflicting reports on this compound’s solubility and formulation stability be resolved?
- Standardized Protocols :
- Measure solubility in PBS, DMSO, and ethanol using nephelometry or UV-Vis (λ = 255–280 nm). Compare results under identical conditions (pH 7.4, 25°C) .
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks). Quantify degradation products via HPLC and correlate with storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
